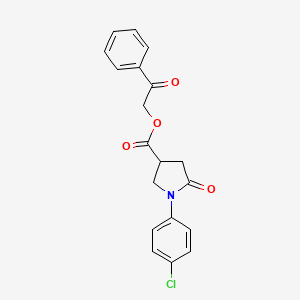![molecular formula C19H28N2O2 B5100983 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol, also known as BHT-IM, is a synthetic antioxidant that has been widely used in various industries, including food, cosmetics, and pharmaceuticals. Its chemical structure consists of a phenolic group and an imidazole group, which contribute to its antioxidant properties.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol has also been investigated for its antimicrobial and anti-inflammatory activities.
Wirkmechanismus
The antioxidant activity of 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol is attributed to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The imidazole group in 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol enhances its antioxidant activity by stabilizing the phenolic radical intermediate. 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol also chelates metal ions, which can catalyze the formation of free radicals.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol has been shown to protect against oxidative damage in various cell types, including neuronal cells, liver cells, and skin cells. It has also been demonstrated to improve cognitive function and reduce inflammation in animal models. 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol has a low toxicity profile and is well-tolerated in vivo, making it a promising candidate for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol is a stable compound that can be easily synthesized and stored. It has a long shelf-life and can be used in various formulations, including aqueous and lipid-based systems. However, its solubility in water is limited, which can affect its efficacy in aqueous environments. Furthermore, 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol can interfere with some assays that rely on the generation of reactive oxygen species, which can lead to false-positive results.
Zukünftige Richtungen
Future research on 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. The development of novel formulations that improve its solubility and bioavailability should also be explored. Additionally, the mechanism of action of 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol should be further elucidated to optimize its antioxidant activity and minimize any potential side effects.
In conclusion, 2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol is a synthetic antioxidant with promising biomedical applications. Its unique chemical structure and antioxidant properties make it a desirable candidate for various industries. Further research is needed to fully understand its potential therapeutic benefits and optimize its efficacy.
Synthesemethoden
2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol can be synthesized by the reaction of 2,6-di-tert-butyl-4-hydroxyphenol with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a catalyst. The synthesis process is simple and cost-effective, making it a desirable method for large-scale production.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[hydroxy-(1-methylimidazol-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)13-10-12(11-14(16(13)23)19(4,5)6)15(22)17-20-8-9-21(17)7/h8-11,15,22-23H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNYVFRYCHQSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=NC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B5100906.png)

![2-fluoro-N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B5100921.png)
![2-ethyl-N-methyl-5-{6-[(4-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5100929.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5100935.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]serinate hydrochloride](/img/structure/B5100948.png)
![(2R*,6R*)-2-allyl-1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5100952.png)
![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5100959.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5100964.png)

![N-{3-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5100969.png)
![1-(2,3-dichlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100975.png)
![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![4-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}thiomorpholine](/img/structure/B5100988.png)